molecular formula C7H9NOS B1601640 N,N-dimethylthiophene-3-carboxamide CAS No. 59906-37-5

N,N-dimethylthiophene-3-carboxamide

Cat. No. B1601640
CAS RN: 59906-37-5
M. Wt: 155.22 g/mol
InChI Key: CMZHFIPCSRETSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N,N-dimethylthiophene-3-carboxamide” can be achieved from 3-Thiophenecarbonyl chloride and Dimethylamine .


Molecular Structure Analysis

The molecular structure of “N,N-dimethylthiophene-3-carboxamide” is represented by the linear formula C7H9NOS . The Inchi Code is 1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-dimethylthiophene-3-carboxamide” has a molecular weight of 155.22 . It is a crystalline solid that is soluble in most organic solvents. The compound should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Reactivity

N,N-dimethylthiophene-3-carboxamide has been involved in various chemical syntheses and reactions, demonstrating its versatility in organic chemistry. For instance, its reaction with phenyldichlorophosphine selenide has been used to create cyclopalladated derivatives, which are characterized by their unique spectroscopic properties and structural configurations (Mizuno, Kita, Fujita, & Nonoyama, 1992). Similarly, its interaction with iso(and isothio)cyanates under microwave irradiation has been explored for the synthesis of thieno[2,3-d]pyrimidines, highlighting the potential of N,N-dimethylthiophene-3-carboxamide in facilitating efficient synthetic routes (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Biological and Pharmacological Potential

N,N-dimethylthiophene-3-carboxamide derivatives have shown promise in biological applications. A study on furan-carboxamide derivatives, which includes structures similar to N,N-dimethylthiophene-3-carboxamide, revealed potent inhibitory effects against the influenza A H5N1 virus. This research underscores the potential of such compounds in antiviral drug development (Yongshi et al., 2017). Additionally, compounds like N2,N2,N5,N5-tetrakis(2-chloroethyl)-3,4-dimethylthiophene-2,5-dicarboxamide, derived from N,N-dimethylthiophene-3-carboxamide, have been investigated for their antimicrobial and anticancer activities, demonstrating the compound's relevance in developing new therapeutic agents (Tang, Zhang, Zhang, Geng, & Zhou, 2012).

Photophysical Studies

The fluorescence quenching properties of N,N-dimethylthiophene-3-carboxamide derivatives have been extensively studied, providing insights into their photophysical behavior. These studies have implications in fields like molecular sensing and fluorescence microscopy, where understanding the fluorescence quenching mechanisms is crucial (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013)

properties

IUPAC Name

N,N-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHFIPCSRETSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535987
Record name N,N-Dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylthiophene-3-carboxamide

CAS RN

59906-37-5
Record name N,N-Dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Shome, L Yifan, HJ Shin, S Chen, DH Lim… - International Journal of …, 2022 - Springer
A straightforward competent strategy to attune the solid-state morphology, opto-electronic and photovoltaic properties of conjugated co-polymers has been studied by inserting different …
Number of citations: 1 link.springer.com
박준영, 신희정, 임대희, 권순기, 조서진… - 한국고분자학회학술 …, 2022 - cheric.org
A straightforward capable strategy to adjust the solid-state morphology, opto-electronic and photovoltaic properties of conjugated co-polymers has been studied by inserting different …
Number of citations: 2 www.cheric.org
박준영, 신희정, 임대희, 권순기, 고서진… - 한국공업화학회연구 …, 2022 - cheric.org
A straightforward capable strategy to adjust thesolid-state morphology, opto-electronic and photovoltaic properties ofconjugated co-polymers has been studied by inserting different …
Number of citations: 2 www.cheric.org
R Metelková, T Tobrman, H Kvapilová, I Hoskovcová… - Electrochimica …, 2012 - Elsevier
Fischer carbene complexes are useful precursors in organic synthesis and promising catalysts. For both these purposes, a fine “tuning” of their thermodynamic properties and reactivity …
Number of citations: 33 www.sciencedirect.com
L Liang, JT Wang, CY Mei, WS Li - Polymer, 2013 - Elsevier
This work presents a new strategy for the preparation of donor–acceptor conjugated copolymers, in which both donor and acceptor units derive from one mother structure. Benzo[1,2-b:4,…
Number of citations: 11 www.sciencedirect.com
J Zhan, AFM EL-Mahdy - Chemical Engineering Journal, 2023 - Elsevier
Conjugated microporous polymers (CMPs) are attractive materials due to their microporous architecture, modifiable physical–chemical characteristics, and extended π-conjugated …
Number of citations: 1 www.sciencedirect.com
D Zhang, DA Perrey, AM Decker… - Journal of medicinal …, 2021 - ACS Publications
Loss of orexin-producing neurons results in narcolepsy with cataplexy, and orexin agonists have been shown to increase wakefulness and alleviate narcolepsy symptoms in animal …
Number of citations: 17 pubs.acs.org
M Abdinejad - 2014 - scholar.archive.org
This thesis examines the synthesis of metal-free organic dyes for light-harvesting applications within the DSSC manifold. All DSSC organic dyes possess a similar donor-π-spacer-…
Number of citations: 0 scholar.archive.org
L Bannwart, S Abele, S Tortoioli - Synthesis, 2016 - thieme-connect.com
A new, simple and metal-free method for the direct formation of dialkylamides from carboxylic acids employing N,N-dialkylformamides as amine source is described. The one-pot …
Number of citations: 26 www.thieme-connect.com
X Luo, LS Ge, XL An, JH Jin, Y Wang… - The Journal of …, 2015 - ACS Publications
A facile metal-free synthesis of 2-aminothiophene derivatives by the reaction of 2-ynals with thioamides in alcohols has been developed. This transformation allows the assembly of 2-…
Number of citations: 65 pubs.acs.org

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